(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate
Overview
Description
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate is a useful research compound. Its molecular formula is C25H28ClNO4 and its molecular weight is 441.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
- Structural Disposition : A study by Abou et al. (2012) on a similar molecule, 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate, revealed that the tert-butyl substituent can show rotational disorder, impacting the molecular structure. This analysis could be relevant for understanding the structural characteristics of (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Abou et al., 2012).
Synthetic Methodologies and Reactions
- Diels-Alder Reactions : Research on similar compounds includes the preparation and Diels-Alder reaction of tert-butyl carbamates, as reported by Padwa et al. (2003). These methodologies could be applicable for synthesizing or modifying compounds like (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Padwa et al., 2003).
Chemical Properties and Applications
- Reduction Selectivity : Suzdalev and Koblik (1989) studied the reduction of 2-tert-butyl-1-benzopyrilium perchlorate, leading to a mixture of 2H- and 4H-chromenes. This type of selective reduction could be pertinent for manipulating the chemical structure of (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Suzdalev & Koblik, 1989).
Crystallography and Material Science
- Crystal Structure Insights : Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid and analyzed its crystal structure. This research offers valuable insights into the crystallographic characteristics that could be similar for (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Li et al., 2013).
properties
IUPAC Name |
tert-butyl N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClNO4/c1-15(2)21(27-24(29)31-25(3,4)5)23-19(13-16-9-7-6-8-10-16)22(28)18-12-11-17(26)14-20(18)30-23/h6-12,14-15,21H,13H2,1-5H3,(H,27,29)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDRXBCVLODNAF-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722374 | |
Record name | tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate | |
CAS RN |
618430-24-3 | |
Record name | tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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